molecular formula C12H10F2N2O B2520770 6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one CAS No. 1546225-69-7

6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one

Cat. No.: B2520770
CAS No.: 1546225-69-7
M. Wt: 236.222
InChI Key: HKZGUGVKUQBHQQ-UHFFFAOYSA-N
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Description

6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one is a useful research compound. Its molecular formula is C12H10F2N2O and its molecular weight is 236.222. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Health Impact Studies

  • Research into per- and polyfluoroalkyl substances (PFASs) , which are related to the fluorinated compounds family, has shown these chemicals are emerging persistent organic pollutants with significant environmental persistence, bioaccumulation potential, and toxicity. Studies emphasize the need for alternative compounds with reduced environmental impact (Yu Wang et al., 2019) Ecotoxicology and Environmental Safety.

Chemical and Material Applications

  • Phthalocyanine and naphthalocyanine compounds , which share structural similarities with the queried chemical, are highlighted for their potent anticorrosive properties and their applications in material science to protect metals from corrosion. This illustrates the utility of structurally related compounds in enhancing material longevity (C. Verma et al., 2021) Journal of Molecular Liquids.

Biological Activity and Medicinal Chemistry

  • The 1,8‐naphthyridine derivatives are explored for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This research underscores the potential of naphthyridine compounds in therapeutic development (Alka Madaan et al., 2015) Archiv der Pharmazie.

Environmental Degradation and Toxicity of Fluorinated Compounds

  • Investigations into the biodegradation of polyfluoroalkyl chemicals provide insights into the environmental fate, degradation pathways, and the potential toxicological impact of fluorinated compounds, highlighting the need for environmentally benign alternatives (Jinxia Liu & Sandra Mejia Avendaño, 2013) Environment International.

Biochemical Analysis

Biochemical Properties

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one may also interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Related compounds have shown antiproliferative activity against various cancer cell lines . Therefore, it’s possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

6,9-difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O/c13-7-1-2-8(14)11-10(7)12(17)6-5-15-4-3-9(6)16-11/h1-2,15H,3-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZGUGVKUQBHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C(C=CC(=C3C2=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.